molecular formula C19H19F3N4O3 B2736452 Methyl 4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate CAS No. 2034344-57-3

Methyl 4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate

Cat. No. B2736452
CAS RN: 2034344-57-3
M. Wt: 408.381
InChI Key: LRGIEGBCHUIZOJ-UHFFFAOYSA-N
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Description

“Methyl 4-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate” is a chemical compound with the molecular formula C19H19F3N4O3. It is related to the class of compounds known as pyrimidines, which are heterocyclic compounds that play a crucial role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask. The reaction is carried out at room temperature for 2-3 hours. After the reaction, the solvent is removed, water is added to the residue, and the precipitate formed is filtered off and recrystallized from ethanol .


Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography . The crystal structure of the compound is monoclinic, with a space group of P 2 1 / c (no. 14). The unit cell dimensions are a = 8.6952 (7) Å, b = 19.6715 (18) Å, c = 8.0995 (8) Å, and β = 110.691 (3)° .

Scientific Research Applications

Metabolism and Pharmacokinetics

Metabolism in Chronic Myelogenous Leukemia Patients : A study on the metabolism of Flumatinib, which shares structural similarities with the compound , in chronic myelogenous leukemia (CML) patients identified several metabolites indicating the main metabolic pathways. These pathways include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, suggesting potential applications in understanding drug metabolism and designing antineoplastic agents (Gong et al., 2010).

Anticancer Activity

Novel Benzimidazole Derivatives : Research on benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety, related to the compound , showed significant anticancer activities. These compounds were effective against lung adenocarcinoma and rat glioma cell lines, highlighting their potential as anticancer agents (Çiftçi et al., 2021).

Anti-Inflammatory and Analgesic Agents

Novel Benzodifuranyl and Thiazolopyrimidines : A study synthesized and evaluated novel compounds derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties. These compounds, including derivatives of pyrimidin-4-yl, showed promising COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting potential applications in pain and inflammation management (Abu‐Hashem et al., 2020).

Molecular Pharmacology

CCR5 Receptor Antagonism for HIV Entry Inhibition : A study focused on 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140), a potent noncompetitive allosteric antagonist of the CCR5 receptor. This research is pivotal for understanding the mechanism of action of HIV entry inhibitors and developing new antiviral drugs (Watson et al., 2005).

Future Directions

The future directions for this compound and its derivatives could involve further exploration of their therapeutic potential. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity, prompting further study of their neuroprotective and anti-inflammatory activity .

properties

IUPAC Name

methyl 4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O3/c1-12-23-15(19(20,21)22)11-16(24-12)25-7-9-26(10-8-25)17(27)13-3-5-14(6-4-13)18(28)29-2/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGIEGBCHUIZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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